molecular formula C12H8Br2Ca B15445938 calcium;bromobenzene CAS No. 64661-09-2

calcium;bromobenzene

Cat. No.: B15445938
CAS No.: 64661-09-2
M. Wt: 352.08 g/mol
InChI Key: OGJPCPHDCGKMBU-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Organocalcium Reagents in Synthetic Chemistry

The story of organocalcium reagents begins over a century ago, marked by early claims and subsequent challenges. In 1905, Ernst Beckmann reported the synthesis of phenylcalcium iodide. aub.edu.lb However, these early reports were often met with reproducibility issues, with later studies suggesting the products were not the intended organocalcium compounds. aub.edu.lbacs.org For decades, the field saw limited progress due to the inherent difficulties in working with these compounds. researchgate.net

A significant challenge has been the discrepancy between the relative inertness of calcium metal and the extreme reactivity of the resulting organocalcium compounds. semanticscholar.orgacs.orgdntb.gov.ua This high reactivity often leads to undesirable side reactions, such as the degradation of common ethereal solvents like tetrahydrofuran (B95107) (THF). semanticscholar.orgacs.orgmdpi.com The synthesis of organocalcium compounds often requires finely divided, highly activated calcium powder, which can be prepared by dissolving the metal in liquid ammonia (B1221849) and then removing the ammonia under vacuum. acs.org

The 21st century marked a turning point for organocalcium chemistry. A major breakthrough came in 2005, a full century after the initial claims, when Matthias Westerhausen and his colleagues provided the first structural characterization of an arylcalcium compound. aub.edu.lb This, along with other advancements, has "awakened" the field, leading to a renewed interest in the potential of these "heavy Grignard reagents." researchgate.net While the synthesis of arylcalcium iodides from iodoarenes has been more successful, the use of bromobenzene (B47551) has been noted to result in significantly lower yields. researchgate.net Nevertheless, convenient preparations for phenylcalcium bromide have been described, typically requiring ethereal media. researchgate.net The ease of reaction with calcium follows the trend RI > RBr > RCl. researchgate.net

Distinctive Reactivity and Fundamental Chemical Characteristics of Arylcalcium Systems

Arylcalcium systems, such as phenylcalcium bromide, exhibit a unique reactivity profile that sets them apart. The calcium-carbon bond is highly polarized, making the organic moiety a potent nucleophile. acs.org This high nucleophilicity is a defining characteristic, leading to a high degree of reactivity. masterorganicchemistry.com

One of the most notable features of arylcalcium halides is their instability at higher temperatures, often necessitating handling at low temperatures to prevent the cleavage of ether solvents. acs.org For instance, phenylcalcium iodide has been observed to cleave THF at temperatures as low as -20°C. researchgate.net However, it has been noted that phenylcalcium bromide shows greater stability than phenylcalcium iodide, allowing it to be handled at 0°C. le.ac.uk The thermal stability of these compounds can be enhanced by increasing the coordination number of the calcium atom. acs.org

Structurally, arylcalcium halides like [PhCaBr(THF)4] have been synthesized and characterized. acs.org In these complexes, the calcium atom is typically in a slightly distorted octahedral environment. acs.org The Ca-C bond lengths in arylcalcium halides can vary, with reported values between 2.556(5) Å and 2.583(3) Å. acs.org In some instances, very short Ca-C bond lengths of 252.8(4) pm and 251.4(6) pm have been observed. researchgate.net

The reactivity of arylcalcium compounds has been explored in various contexts. For example, phenylcalcium iodide has been shown to react with nitrous oxide to produce azobenzene. researchgate.net Furthermore, hydrocarbon-soluble β-diketiminato phenylcalcium derivatives have demonstrated the ability to react with aryl bromides to form biaryls in an uncatalyzed fashion. quora.comlibretexts.org

Comparative Analysis with Traditional Organometallic Reagents (e.g., Grignard Reagents)

The comparison between organocalcium reagents and their magnesium-based Grignard counterparts is central to understanding their utility in synthetic chemistry. While both are powerful nucleophiles, there are key differences in their reactivity, stability, and synthesis.

Reactivity: Organocalcium reagents are generally more reactive than Grignard reagents. aub.edu.lbsemanticscholar.org This heightened reactivity stems from the more ionic nature of the Ca-C bond compared to the Mg-C bond, a consequence of calcium's greater electropositivity. researchgate.net This increased nucleophilicity can be advantageous, leading to faster reactions. For instance, organocalcium-mediated arylation has been shown to proceed significantly faster than similar reactions using Grignard reagents. masterorganicchemistry.com However, this high reactivity also makes organocalcium compounds more prone to side reactions, such as ether degradation, a problem less pronounced with Grignard reagents. semanticscholar.orgacs.org

Synthesis and Yield: The synthesis of Grignard reagents from bromobenzene and magnesium is a standard and generally high-yielding laboratory procedure. youtube.comrsc.org In contrast, the direct synthesis of phenylcalcium bromide from bromobenzene and calcium is more challenging and often results in lower yields. researchgate.net The initiation of the reaction between bromobenzene and magnesium can be sluggish, but it is generally more facile than the corresponding reaction with calcium.

Solubility and Structure: Grignard reagents are known to be soluble in ethers, forming complex structures where the magnesium atom is coordinated to the organic group, the halogen, and solvent molecules. libretexts.org Similarly, arylcalcium halides are prepared in ethereal solvents like THF and also form solvent adducts, such as [PhCaBr(THF)4]. acs.org Like Grignard reagents, organocalcium halides can exist in a Schlenk-type equilibrium with the corresponding diarylcalcium and calcium dihalide species. acs.org

Interactive Data Tables

Table 1: Comparison of Aryl-Metal Halides from Bromobenzene

PropertyPhenylcalcium Bromide (PhCaBr)Phenylmagnesium Bromide (PhMgBr)
Reactivity Higher nucleophilicity, more reactiveStandard Grignard reactivity
Synthesis Yield Generally lower from bromobenzeneGenerally higher
Stability Less stable, prone to ether cleavageMore stable in ether
Key Side Reactions Ether degradation, Wurtz-type couplingBiphenyl formation (coupling)

Table 2: Structural Data for Selected Aryl-Calcium and Aryl-Magnesium Compounds

CompoundMetal-Carbon Bond Length (Å)Coordination Geometry of Metal
[PhCaI(THF)4]2.556(5)Distorted Octahedral
[PhCaBr(THF)4]2.583(3)Distorted Octahedral
[Mg{C6H3-2,6-(CH2PPh2)2}2]2.183(3) - 2.193(3)(Data for a specific complex)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

64661-09-2

Molecular Formula

C12H8Br2Ca

Molecular Weight

352.08 g/mol

IUPAC Name

calcium;bromobenzene

InChI

InChI=1S/2C6H4Br.Ca/c2*7-6-4-2-1-3-5-6;/h2*2-5H;/q2*-1;+2

InChI Key

OGJPCPHDCGKMBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=[C-]1)Br.C1=CC(=CC=[C-]1)Br.[Ca+2]

Origin of Product

United States

Advanced Synthetic Methodologies for Calcium;bromobenzene and Analogous Arylcalcium Halides

Direct Metalation Approaches for Phenylcalcium Bromide Synthesis

The most straightforward conceptual approach to synthesizing phenylcalcium bromide is through the direct reaction of calcium metal with bromobenzene (B47551). This oxidative addition process, analogous to the formation of Grignard reagents, has been a subject of study for over a century. sci-hub.se However, the practical application of this method is fraught with challenges that have necessitated the development of innovative activation techniques. sioc-journal.cnhokudai.ac.jpdntb.gov.ua

Challenges Associated with the Oxidative Addition of Calcium Metal to Bromoarenes

The direct synthesis of arylcalcium halides by reacting calcium metal with bromoarenes is often hindered by the low reactivity of bulk calcium metal. hokudai.ac.jpresearchgate.net This inertness is largely attributed to a passivating layer of calcium oxide or hydroxide (B78521) on the metal's surface, which prevents the oxidative addition from occurring efficiently. nih.gov Early attempts to synthesize phenylcalcium halides often resulted in low yields or the formation of undesired byproducts. sci-hub.se

Furthermore, the reaction conditions required to overcome this passivation can be harsh, limiting the practicality and scalability of the process. sioc-journal.cn Traditional methods often require high temperatures and the use of toxic or highly reactive activating agents, which pose safety concerns. sioc-journal.cnsci-hub.se The synthesis of organocalcium compounds is generally more successful with aryl iodides and bromides compared to chlorides, reflecting the trend of halide reactivity (I > Br > Cl). msu.eduacs.org Additionally, Wurtz-type coupling reactions, leading to the formation of biphenyl, can be a significant side reaction, further reducing the yield of the desired arylcalcium halide. thieme-connect.de The stability of the resulting arylcalcium halides in common ethereal solvents like tetrahydrofuran (B95107) (THF) is also a concern, as they can undergo ether cleavage reactions, especially at elevated temperatures. acs.orgresearchgate.net

Development of Activated Calcium Species for Enhanced Reactivity

To address the challenges of direct metalation, significant research has focused on the development of activated calcium species with enhanced reactivity. hokudai.ac.jpdntb.gov.uaacs.org These methods aim to bypass the inertness of bulk calcium by either chemically reducing calcium salts to a highly reactive form or by physically disrupting the passivating layer.

A prominent chemical activation method involves the reduction of calcium halides with preformed lithium biphenylide in an ethereal solvent like THF. orgsyn.org This process generates a highly reactive form of calcium, often referred to as "Rieke calcium," which can readily undergo oxidative addition with a variety of organic halides, including aryl bromides. orgsyn.orgresearchgate.net This activated calcium is a finely divided, dark-colored species that is highly effective for the synthesis of organocalcium reagents under much milder conditions than those required for bulk calcium. orgsyn.org For instance, highly reactive calcium prepared by this method reacts with aryl bromides at temperatures as low as -30°C to form the corresponding arylcalcium bromide in high yield. orgsyn.org

Mechanochemistry, particularly ball milling, has emerged as a powerful and sustainable alternative for activating calcium metal. dntb.gov.uaresearchgate.netacs.org This technique utilizes mechanical energy to continuously break down the inert surface layer of commercially available calcium metal, exposing a fresh, reactive surface for the oxidative addition to occur. sioc-journal.cn A key advantage of this method is that it often requires no pre-activation steps involving harsh chemicals and can even be performed in the presence of air, simplifying the experimental setup. dntb.gov.uaresearchgate.net Ball milling has been successfully employed to generate various arylcalcium halides from aryl bromides and chlorides. hokudai.ac.jpdntb.gov.ua The in situ generated calcium-based Grignard reagents from this method have shown enhanced reactivity in certain applications compared to their magnesium counterparts. nih.gov

Table 1: Comparison of Activation Methods for Phenylcalcium Bromide Synthesis

Activation MethodDescriptionAdvantagesDisadvantages
No Activation Direct reaction of bulk calcium metal with bromobenzene.Simple in concept.Low reactivity, harsh conditions often required, low yields. hokudai.ac.jpresearchgate.net
Reductive Activation Reduction of a calcium salt (e.g., CaBr₂) with lithium biphenylide.High reactivity, mild reaction conditions, high yields. orgsyn.orgRequires preparation of the reducing agent, strict inert atmosphere.
Mechanochemical Activation Use of a ball mill to physically activate calcium metal.Environmentally friendly, no need for pre-activation, can be air-tolerant. dntb.gov.uaresearchgate.netRequires specialized equipment (ball mill).
Reductive Activation Strategies (e.g., Lithium Biphenylide)

Indirect Synthetic Routes to Arylcalcium Derivatives

Beyond direct metalation, indirect synthetic routes offer alternative pathways to arylcalcium compounds. One such method involves transmetalation, where a pre-formed organometallic compound, such as diphenylmercury (B1670734) (Ph₂Hg), reacts with a calcium source. For example, hydrocarbon-soluble β-diketiminato phenylcalcium derivatives have been synthesized by reacting Ph₂Hg with a calcium hydride complex, [(BDI)CaH]₂. nih.govresearchgate.netresearchgate.net While this method provides access to well-defined molecular phenylcalcium species, it often involves the use of toxic heavy metal reagents.

Another indirect approach is the metathesis reaction. For instance, reacting a synthesized arylcalcium iodide with a potassium salt can lead to the formation of a new heteroleptic phenylcalcium derivative. acs.org These indirect methods are particularly useful for preparing specific, often structurally complex, organocalcium compounds that may not be accessible through direct synthesis.

In Situ Generation and Utilization Protocols for Phenylcalcium Intermediates

Due to the often-limited stability of isolated arylcalcium halides, in situ generation protocols have become increasingly important. sci-hub.seresearchgate.netthieme-connect.de In these procedures, the phenylcalcium bromide is generated in the reaction vessel and immediately consumed by a substrate, avoiding issues related to decomposition or purification. dntb.gov.uaresearchgate.netresearchgate.net

Mechanochemical methods are particularly well-suited for in situ applications. dntb.gov.uaresearchgate.net The arylcalcium halide can be generated in a ball mill in the presence of the desired electrophile, allowing for one-pot cross-coupling and other carbon-carbon bond-forming reactions. dntb.gov.uaresearchgate.net This approach has been successfully used for the direct arylation of various substrates. researchgate.net

Another in situ strategy involves the "in situ Grignard metalation method," where bromoethane (B45996) is added to a mixture of calcium and a suitable amine in THF to initiate the formation of a reactive calcium species that can then be used in subsequent reactions. thieme-connect.de Similarly, the "in situ Grignard addition method" involves the intermediate formation of an organocalcium halide from an organic halide and calcium, which then immediately adds to a substrate like a carbodiimide (B86325) present in the reaction mixture. nih.gov These protocols provide a convenient and efficient way to harness the reactivity of phenylcalcium intermediates without the need for their isolation. researchgate.netresearchgate.net

Mechanistic Studies of Calcium;bromobenzene Reactivity and Transformation Pathways

Elucidation of Fundamental Reaction Mechanisms in Arylcalcium Systems

Arylcalcium halides, such as phenylcalcium bromide, are typically synthesized through the direct reaction of an aryl halide with activated calcium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). acs.orgnih.gov The resulting organometallic species are highly reactive, engaging in several fundamental reaction types that define their synthetic utility. nih.gov

Organocalcium reagents are recognized as potent carbon nucleophiles, a characteristic attributed to the significant difference in electronegativity between calcium and carbon. rsc.orgrsc.org This inherent nucleophilicity drives their addition to a variety of unsaturated organic molecules. nih.govacademie-sciences.fr The general mechanism involves the attack of the carbanionic aryl group on an electrophilic center, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com

Research has demonstrated the ability of arylcalcium species to participate in nucleophilic substitution reactions with traditionally inert substrates like unactivated alkyl fluorides, a reaction not readily achieved with many other organometallic reagents. rsc.orgrsc.org This highlights the distinct reactivity of these calcium-based nucleophiles. rsc.org The addition reactions are not limited to substitution; they also readily occur with other unsaturated systems, including α,β-unsaturated carbonyl compounds, nitriles, and esters, in what is known as a conjugate or Michael addition. nih.govmasterorganicchemistry.comnumberanalytics.com

Table 1: Examples of Nucleophilic Additions by Arylcalcium Species
Substrate TypeProduct TypeReaction Characteristics
Unactivated Alkyl FluoridesArylated AlkanesDemonstrates high nucleophilicity; occurs in the absence of transition metal catalysts. rsc.orgchemrxiv.org
α,β-Unsaturated Carbonylsβ-Arylated CarbonylsProceeds via 1,4-conjugate addition. masterorganicchemistry.comnumberanalytics.com
Carbon DioxideCarboxylatesInsertion reaction leading to the formation of calcium carboxylates. acs.org

Arylcalcium compounds are strong bases capable of deprotonating a range of protic substrates. nih.gov This reactivity, known as metalation, is a common pathway for organocalcium reagents. rsc.org In these reactions, the aryl group abstracts a proton from a C-H, N-H, or O-H bond, generating a new organocalcium species and a hydrocarbon. For instance, arylcalcium halides have been shown to metalate toluene (B28343) to form benzylcalcium complexes. acs.org The propensity for metalation is a key consideration in their application, as it can compete with other desired reaction pathways, such as nucleophilic addition. rsc.org Direct metalation of protic substrates by calcium metal can also be a route to organocalcium compounds, often facilitated by additives. acs.org

Similar to their magnesium counterparts, arylcalcium halides in solution are not static species but exist in a dynamic equilibrium known as the Schlenk equilibrium. acs.orgnih.gov This equilibrium involves the redistribution of ligands, converting the heteroleptic arylcalcium halide (ArCaX) into the homoleptic diarylcalcium (Ar₂Ca) and calcium dihalide (CaX₂). rsc.orgnih.gov

2 ArCaX ⇌ Ar₂Ca + CaX₂

The position of this equilibrium is significantly influenced by factors such as the solvent, temperature, and the nature of the aryl and halide groups. acs.orglibretexts.org For example, the use of strongly donating solvents can favor the monomeric ArCaX species. libretexts.org Conversely, the equilibrium can be intentionally shifted. The addition of potassium tert-butoxide to solutions of arylcalcium iodides leads to the precipitation of potassium iodide and calcium bis(tert-butoxide), effectively driving the equilibrium towards the formation of soluble diarylcalcium complexes. nih.govresearchgate.net This phenomenon is crucial for controlling the reactivity and for the selective synthesis of specific organocalcium reagents. rsc.org

Metalation Reactions with Protic Substrates

Investigation of Aggregation States and Solution Behavior of Arylcalcium Species

The behavior of arylcalcium compounds in solution is complex, characterized by the formation of various aggregated species. libretexts.org The specific aggregation state—whether monomeric, dimeric, or forming higher-order oligomers—is dictated by the solvent, the steric bulk of the ligands, and temperature. nih.govresearchgate.net In ethereal solvents like THF, arylcalcium halides often exist as solvated monomers with a tetrahedral or distorted octahedral geometry around the calcium center. acs.org However, dimeric structures, often involving bridging halide or aryl groups, are also common, particularly in less coordinating solvents or with specific ligands. researchgate.net

Recent mechanistic studies, supported by theoretical calculations, have suggested that higher-order aggregates, such as tetrameric arylcalcium species, can be the active nucleophiles in certain reactions, like the arylation of alkyl fluorides. rsc.orgrsc.orgchemrxiv.org This implies that the aggregation state can directly influence the reactivity and mechanistic pathway of the organocalcium reagent. Characterization in solution often relies on NMR spectroscopy, but the dynamic equilibria present can lead to time-averaged spectra, making the definitive assignment of structures challenging. nih.govnih.gov

Table 2: Factors Influencing Aggregation of Arylcalcium Species
FactorInfluence on Aggregation StateExample
SolventStrongly coordinating solvents (e.g., THF) favor lower aggregation states (monomers). libretexts.orgArylcalcium halides often form monomeric THF adducts like [(Aryl)CaX(THF)n]. acs.org
Ligand Steric BulkBulky ligands can prevent aggregation, favoring monomeric or dimeric species. nih.govLarge N-chelating ligands can stabilize monomeric or dimeric calcium complexes. nih.gov
TemperatureCan shift the Schlenk equilibrium, which in turn affects the nature and concentration of different aggregates. acs.orgLow temperatures are often used to handle reactive species like mesityl calcium halide to prevent side reactions. nih.gov
ConcentrationHigher concentrations tend to favor the formation of higher oligomers. libretexts.orgSimilar to Grignard reagents, concentration affects the position of the Schlenk equilibrium. libretexts.org

Characterization of Electron Transfer Processes in Organocalcium Formations

The formation of an arylcalcium halide from calcium metal and an aryl halide like bromobenzene (B47551) is initiated by an electron transfer event. rsc.org This process involves the transfer of an electron from the surface of the calcium metal to the aryl halide. This single electron transfer (SET) generates a transient aryl radical anion, which can then proceed through further steps to form the final organometallic compound. acs.orgnih.gov

The generation of aryl radicals from aryl halides via SET is a well-established concept in organic chemistry, often induced photochemically or electrochemically. nih.govnih.govresearchgate.net In the context of organocalcium synthesis, the highly reducing nature of calcium metal provides the driving force for this initial electron transfer. acs.org Mechanistic investigations into the formation of complex organocalcium species, such as inverse sandwich complexes, have identified radical anions as key intermediates, underscoring the importance of electron transfer pathways in the chemistry of these systems. acs.org The process can be mechanistically complex, involving interactions between the reactants on the metal surface, followed by solvation and desorption of the formed organocalcium species into the solution. rsc.org

Theoretical and Computational Chemistry Applied to Calcium;bromobenzene

Quantum Mechanical Analysis of Calcium-Carbon Bonding in Aryl Systems

Quantum mechanical calculations are fundamental to understanding the nature of the chemical bond between calcium and a carbon atom of an aromatic ring. In arylcalcium systems, the Ca-C bond exhibits a high degree of ionic character due to the large difference in electronegativity between the electropositive calcium and the carbon atom. This polarity is a defining feature of its reactivity.

Computational studies on related arylcalcium dimers have revealed the flexibility of the calcium-aryl interaction, described as variable hapticity. nih.gov This means the calcium atom can interact with the aryl ring in different ways, ranging from a single carbon interaction (η¹) to an interaction involving the entire six-carbon ring (η⁶). nih.gov For instance, in mixed hydrido-aryl calcium complexes, the disruption of certain weak interactions can lead to a polyhapto-coordination of the aromatic anion. nih.gov

A combined synthetic and computational analysis of β-diketiminato calcium aryl dimers demonstrated that the bonding mode can vary between a μ₂-η¹-η¹ bridge (where two calcium atoms are bridged by the aryl group through a single carbon atom from each) and a μ₂-η¹-η⁶ mode (where one calcium interacts with a single carbon and the other with the π-system of the entire ring). nih.gov These variations in bonding are not merely structural curiosities; they have significant consequences for the reactivity and stability of the complex, influencing isomerization processes and C-C bond formation. nih.gov

Detailed calculations on specific structures provide further insight. For example, in a computationally analyzed toluene (B28343) dianion-bridged dicalcium species, the Ca-C distances were found to be in the range of 2.533 to 2.776 Å. nih.gov Analysis of the Laplacian of the electron density in calcium-containing compounds can distinguish between ionic and covalent bonding characteristics. A discontinuity in the gradient of the electron density along the bond path, as seen in Ca-O bonds, indicates an ionic character where electrons are not significantly shared between the two atoms. rsc.org A similar ionic nature is expected for the Ca-C bond in arylcalcium species, which is crucial for its function as a potent nucleophile.

Table 1: Computed Bond Parameters in Arylcalcium Systems
ParameterValue/RangeSystem ContextReference
Ca–C Distances2.533 to 2.776 ÅToluene dianion-bridged dicalcium species nih.gov
Aryl C–C Distances1.383 Å (shorter), 1.451 to 1.502 Å (longer)Toluene dianion-bridged dicalcium species nih.gov
Ca-Aryl Bonding Modeμ₂-η¹-η¹ or μ₂-η¹-η⁶β-diketiminato calcium aryl dimers nih.gov

Density Functional Theory (DFT) Investigations of Reaction Energetics and Transition States

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of reactions involving organocalcium reagents. It allows for the calculation of reaction energies, activation barriers, and the geometries of transient transition states, providing a detailed map of the reaction pathway. nih.govnih.gov DFT studies are crucial for understanding how reactions initiated by arylcalcium compounds, formed from precursors like bromobenzene (B47551), proceed.

For any given reaction, DFT can be used to probe the potential energy surface to identify the minimum energy pathways. nih.gov This involves locating the structures of intermediates and transition states, whose relative energies determine the kinetics and thermodynamics of the reaction. sit.edu.cn Such calculations have been successfully applied to understand complex catalytic cycles and reactivity trends across different metals and substrates. sit.edu.cn

A significant application of DFT in this area is the elucidation of C(sp³)–F bond activation, a challenging chemical transformation due to the strength of the C-F bond. cam.ac.ukarxiv.org Recent studies have shown that arylcalcium reagents, generated in situ from aryl halides, can arylate unactivated alkyl fluorides without the need for a transition metal catalyst. nih.gov

DFT calculations were instrumental in proposing a plausible mechanism for this unprecedented reaction. The calculations suggest that the reaction is facilitated not by a simple monomeric arylcalcium species, but by a tetrameric aggregate. nih.gov In the proposed transition state, the reaction proceeds via a nucleophilic substitution mechanism. Key steps identified through DFT include:

Lewis Acid Assistance : One calcium atom in the arylcalcium cluster acts as a Lewis acid, binding to the fluorine atom of the alkyl fluoride (B91410). This interaction polarizes and weakens the C–F bond. nih.gov

Nucleophilic Attack : A phenyl anion from another calcium center within the same cluster then attacks the carbon atom of the weakened C–F bond. nih.gov

Concerted Bond Formation/Cleavage : The C-C bond forms as the C-F bond breaks, with the fluorine atom departing as a fluoride ion that remains coordinated to the calcium cluster. nih.gov

This combination of Lewis acidic activation and nucleophilic attack within a single aggregated species overcomes the high energy barrier associated with C–F bond cleavage. nih.gov The computational results highlight that aggregation plays a critical role in the unique reactivity of these organocalcium nucleophiles. nih.govrsc.org

Organocalcium compounds rarely exist as simple monomers in solution, especially in the ethereal solvents typically used for their preparation. Instead, they form complex aggregates and solvated species. Computational modeling is essential for understanding the structure and stability of these aggregates, which are the true reacting species. rsc.org

Arylcalcium compounds derived from bromoarenes can form dimers, tetramers, and even higher-order aggregates in solution. rsc.org DFT calculations have been used to study the isomerization of an ortho-tolylcalcium dimer to a calcium benzyl (B1604629) species. This study revealed a complex mechanism involving a dicalcium intermediate bridged by a toluene dianion, highlighting the dynamic nature of these aggregates. rsc.org

Furthermore, computational studies suggest that the specific structure of the aggregate can directly influence reactivity. As seen in C-F bond activation, a tetrameric arylcalcium species was identified as the key player. nih.gov The geometry of these aggregates dictates the positioning of the nucleophilic aryl groups and the Lewis acidic calcium centers, pre-organizing the system for reaction. The equilibrium between different aggregation states (e.g., dimer vs. tetramer) can be influenced by factors like the solvent, concentration, and the nature of the organic group, all of which can be modeled computationally to understand their impact on reaction outcomes. rsc.org

Table 2: Computationally Investigated Species in Arylcalcium Chemistry
Species/SystemComputational MethodKey FindingReference
Arylcalcium DimersDFTDemonstrate variable Ca-aryl hapticity (η¹ to η⁶), influencing isomerization. nih.gov
Tetrameric Arylcalcium IodideDFTProposed as the active species in C(sp³)–F bond arylation. nih.gov
ortho-Tolylcalcium DimerDFTIsomerization to a calcium benzyl analog occurs via a toluene dianion-bridged intermediate. rsc.org

Mechanistic Pathways for C(sp³)–F Bond Activation via Arylcalcium Intermediates

Predictive Modeling of Reactivity and Stereoselectivity in Calcium-Mediated Transformations

Beyond explaining observed phenomena, a major goal of computational chemistry is to predict the outcome of unknown reactions, including their reactivity and stereoselectivity. nih.govrsc.org This is particularly valuable for transformations involving highly reactive organometallic reagents like arylcalcium compounds, where empirical trial-and-error can be resource-intensive. researchgate.net

Predictive modeling can be approached in several ways. For well-defined systems, quantum mechanical calculations of transition state energies for competing reaction pathways can accurately predict which product will be favored. cam.ac.ukchigroup.site For example, the stereoselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) of the transition states leading to the different stereoisomers. nih.govnumberanalytics.com Computational tools can automate the process of finding these transition states, making predictions more efficient. researchgate.net

In recent years, machine learning (ML) has emerged as a powerful complementary tool. nih.govrsc.org ML models can be trained on datasets of known reaction outcomes—either from experiments or from high-throughput DFT calculations—to learn the complex relationships between reactant structures and reaction outcomes. acs.orgrsc.org For Grignard reactions, which are chemically similar to organocalcium reactions, ML models have been used to predict product distributions, although challenges remain, such as predicting single versus double additions to esters. arxiv.orgnih.gov These models can capture subtle electronic and steric effects that govern reactivity and selectivity without needing to explicitly calculate every transition state, offering a faster screening method for new reactions or catalysts. nih.govnih.gov

While the application of sophisticated ML models specifically to calcium-mediated transformations is still a developing area, the principles are directly transferable. By combining physics-based computational methods like DFT with data-driven ML approaches, a future where the reactivity and stereoselectivity of reactions involving arylcalcium bromobenzene can be accurately predicted is becoming increasingly feasible. rsc.org

Advanced Applications of Calcium;bromobenzene and Arylcalcium Reagents in Organic Synthesis

Carbon-Carbon Bond Formation Beyond Conventional Grignard Chemistry

Arylcalcium reagents, derived from precursors like calcium;bromobenzene (B47551), exhibit enhanced nucleophilicity compared to traditional Grignard reagents. wikipedia.org This heightened reactivity allows for novel carbon-carbon bond-forming reactions that are often challenging for organomagnesium compounds.

Arylation of Challenging Organic Electrophiles

The increased ionic character of the Ca-C bond makes arylcalcium reagents potent nucleophiles capable of reacting with a broader range of electrophiles. wikipedia.org Recent research has demonstrated the first successful alkylation of arylcalcium halides with alkyl electrophiles, a reaction that proceeds in significantly higher yields with calcium-based reagents compared to their magnesium analogs. hokudai.ac.jp This highlights the unique reactivity profile of these "heavy Grignard reagents." hokudai.ac.jp

A notable advancement is the direct arylation of unactivated alkyl fluorides using in situ mechanochemically generated arylcalcium nucleophiles. chemrxiv.orgrsc.org This reaction proceeds without the need for a transition metal catalyst, a testament to the inherent reactivity of the organocalcium species. chemrxiv.org Mechanistic studies suggest that this unprecedented C(sp³)–F bond arylation is facilitated by tetrameric arylcalcium species. chemrxiv.orgrsc.org The reaction is significantly faster than similar arylations using Grignard reagents. rsc.org

Similarly, the direct arylation of gem-difluorostyrenes with mechanochemically generated arylcalcium reagents has been achieved, yielding thermodynamically less favorable (E)-monofluorostilbenes with high stereoselectivity. rsc.org This represents the first example of a nucleophilic substitution of a C(sp²)–F bond by an arylcalcium compound. rsc.org

Arylating AgentElectrophileProductKey Features
Arylcalcium HalideAlkyl HalideArylated AlkaneHigher yield than with Grignard reagents. hokudai.ac.jp
Arylcalcium NucleophileUnactivated Alkyl Fluoride (B91410)Arylated AlkaneCatalyst-free; proceeds via tetrameric arylcalcium species. chemrxiv.orgrsc.org
Arylcalcium Nucleophilegem-Difluorostyrene(E)-MonofluorostilbeneHigh stereoselectivity for the less stable isomer. rsc.org

Cross-Electrophile Coupling Reactions Mediated by Arylcalcium Nucleophiles

Cross-electrophile coupling (XEC) has emerged as a powerful strategy for C-C bond formation, coupling two different electrophiles under reductive conditions. nih.govwvu.edu Arylcalcium nucleophiles, generated through mechanochemical methods, have proven to be highly effective in these reactions. nih.govresearchgate.net This approach circumvents the need for pre-formed organometallic reagents, which can have limited functional group tolerance. illinois.edu

The operational simplicity of generating arylcalcium reagents via ball milling, even in the presence of air, has enabled the rapid development of novel cross-electrophile coupling reactions that are difficult to achieve with conventional Grignard reagents. nih.govresearchgate.net This methodology provides ready access to the unique and powerful reactivity of organocalcium nucleophiles for synthetic chemists. nih.gov

Uncatalyzed Biaryl Synthesis via SNAr Displacement

Hydrocarbon-soluble β-diketiminato phenylcalcium derivatives can achieve the uncatalyzed synthesis of biaryls through a direct SNAr displacement of a halide from bromoarenes. nih.govresearchgate.net While these phenylcalcium compounds are inert towards the C-H bonds of benzene, they react selectively with aryl bromides to form biaryl products. nih.govd-nb.info

DFT calculations suggest that these reactions proceed in a stepwise manner, retaining the dimeric structure of the calcium reagent, via an SNAr-type displacement of the halide. nih.govd-nb.info This method offers a direct and catalyst-free route to valuable biaryl molecules.

Strategic Use as Precursors for Diverse Organocalcium Species

Arylcalcium halides, such as phenylcalcium bromide, serve as versatile precursors for a range of other organocalcium species. Through metathesis reactions, these "heavy Grignard reagents" can be converted into heteroleptic arylcalcium derivatives. researchgate.net For instance, the reaction of phenylcalcium iodide with potassium compounds (KR) can yield species like (thf)₃Ca(Ph)[N(SiMe₃)₂] and (thf)₄Ca(Ph)PPh₂. researchgate.net

Furthermore, the addition of potassium tert-butanolate to ethereal solutions of arylcalcium iodides leads to ligand redistribution, resulting in the formation of soluble diarylcalcium compounds. nih.govresearchgate.net This method provides a general procedure for the synthesis of diarylcalcium complexes. researchgate.net

Emerging Roles in Stoichiometric and Catalytic Transformations

The unique reactivity of organocalcium compounds is being increasingly harnessed in both stoichiometric and catalytic applications. researchgate.net Their high reactivity, stemming from the highly polarized Ca-C bond, allows them to participate in transformations not readily accessible with other organometallic reagents. researchgate.net

Catalytic Polymerization Processes

Organocalcium species have shown promise as initiators for polymerization reactions. researchgate.net For example, certain bis(allyl)calcium complexes can initiate the polymerization of styrene (B11656). researchgate.net The stereoselectivity of the resulting polymer can be influenced by the steric bulk of the ligands on the calcium initiator, with syndiotacticities reaching up to 95% being reported. researchgate.net

The successful application of organocalcium species in syndioselective and living styrene polymerization is attributed to a favorable balance of Lewis basic and Lewis acidic properties of the calcium center. researchgate.net This area of research highlights the potential of calcium-based catalysts in producing polymers with controlled stereochemistry and properties. wikipedia.orglibretexts.org

Hydrosilane Redistribution and Other Catalytic Dehydrocoupling Reactions

Arylcalcium reagents, derived from precursors such as calcium;bromobenzene, serve as effective catalysts and pre-catalysts in a variety of transformations involving the cleavage and formation of element-hydrogen bonds. Their utility extends to the redistribution of hydrosilanes and the dehydrocoupling of various substrates, highlighting the catalytic potential of organocalcium compounds in modern organic synthesis. wikipedia.orgrsc.orgresearchgate.net These reactions often proceed through the formation of active calcium hydride species generated via σ-bond metathesis. rsc.org

The catalytic redistribution of arylsilane and hydrosilane groups is a significant application of organocalcium complexes. wikipedia.org This process facilitates the diversification of organosilicon compounds by rearranging substituents on the silicon atom through the cleavage and reformation of C–Si and Si–H bonds. wikipedia.orgacs.org The reaction is driven by the corresponding cleavage and reformation of calcium-carbon and calcium-hydride bonds. wikipedia.org

Recent research has demonstrated that specific calcium alkyl complexes, supported by β-diketiminato-based tetradentate ligands, are highly efficient in catalyzing the selective redistribution of primary (ArSiH₃) and secondary (Ar(alkyl)SiH₂) hydrosilanes. acs.org These reactions yield valuable tri-substituted silanes, such as triaryl- or diaryl(alkyl)silanes, with the concurrent release of simpler silanes like silane (B1218182) (SiH₄) or alkylsilane. acs.org

The general transformation can be represented as follows:

3 ArSiH₃ → 2 Ar₃SiH + SiH₄

2 Ar(alkyl)SiH₂ → Ar₂(alkyl)SiH + alkylSiH₃

The catalytic cycle is initiated by the reaction of a calcium alkyl complex with the hydrosilane to generate a calcium hydrido complex. acs.org Density Functional Theory (DFT) studies have revealed that the subsequent steps in the catalytic reaction have low activation barriers, accounting for the efficiency of the process. acs.org The scope of this calcium-catalyzed redistribution is illustrated in the table below.

Table 1: Calcium-Catalyzed Redistribution of Hydrosilanes

SubstrateProductYield (%)
PhSiH₃Ph₃SiH95
(p-Tol)SiH₃(p-Tol)₃SiH93
Ph(Me)SiH₂Ph₂(Me)SiH96
(p-Tol)(Me)SiH₂(p-Tol)₂(Me)SiH94

This table summarizes the yields of tri-substituted silane products from the redistribution of primary and secondary hydrosilanes using a calcium alkyl complex catalyst. Data sourced from ACS Catalysis. acs.org

Beyond hydrosilane redistribution, calcium complexes are proficient catalysts for a range of dehydrocoupling reactions. These reactions involve the formation of a new element-element bond between two different molecules with the elimination of dihydrogen (H₂). rsc.org

A notable example is the cross-dehydrocoupling of hydrosilanes and amines to form silylamines (Si-N bonds). researchgate.netresearchgate.net This transformation is a clean, atom-economical method for synthesizing valuable organosilicon-nitrogen compounds. researchgate.net Neutral N-heterocyclic carbene (NHC) supported alkyl calcium complexes have shown superior activity and selectivity in the reaction between phenylsilane (B129415) and diisopropylamine. researchgate.net

Calcium catalysts have also been successfully applied in the dehydrocoupling of amines and boranes to form aminoboranes (B-N bonds). rsc.orgnih.gov While this does not directly involve hydrosilanes, it underscores the versatility of calcium catalysts in facilitating E-E' bond formation. The mechanism is believed to involve a calcium hydride intermediate that facilitates the coupling. nih.gov Other hydroelementation reactions catalyzed by calcium compounds include hydrophosphination and hydroamination. researchgate.net

Challenges, Opportunities, and Future Perspectives in Calcium;bromobenzene Research

Overcoming the Discrepancy Between Metal Inertness and Reagent Reactivity

A primary challenge in organocalcium chemistry lies in the stark contrast between the inertness of metallic calcium and the high reactivity of the resulting organocalcium compounds. researchgate.netresearchgate.net The direct synthesis of organocalcium reagents, such as those from bromobenzene (B47551), requires overcoming the high atomization energy of calcium metal. researchgate.netrsc.org Historically, this has necessitated harsh pre-activation methods, such as the use of Rieke calcium, which involves alkali metals. rsc.org

Once formed, organocalcium reagents exhibit extreme reactivity, which can lead to undesirable side reactions like ether cleavage. researchgate.net This high reactivity often requires conducting reactions at very low temperatures to maintain control. researchgate.net Furthermore, bulky substituents on the aryl halide, intended to stabilize the reagent, can sometimes have the opposite effect, leading to destabilization. researchgate.net

Advancements in Operationally Simple and Environmentally Benign Protocols

Recent advancements have focused on developing more user-friendly and environmentally friendly methods for generating and utilizing calcium-based reagents. A significant breakthrough has been the use of mechanochemistry, specifically ball milling, to generate "heavy Grignard reagents" from aryl halides and commercially available, unactivated calcium metal. nih.govdntb.gov.ua This technique provides the necessary energy to overcome calcium's inertness without the need for harsh chemical activators. rsc.org Notably, these mechanochemical protocols can often be performed in the air, simplifying the experimental setup. nih.govdntb.gov.ua

The development of green and sustainable processes is a key driver in this field. rsc.org Researchers are exploring the use of more environmentally benign solvents and reaction conditions. google.com For instance, modified calcium oxide has been investigated as a stable and efficient solid base catalyst in reactions like the Aldol condensation, offering an alternative to more hazardous homogeneous catalysts. researchgate.net

Expanding the Scope of Substrates and Reaction Diversity

A major opportunity in calcium;bromobenzene research is the expansion of its application in organic synthesis. While traditional cross-coupling reactions have been a focus, the unique reactivity of organocalcium species opens doors to new chemical transformations. nih.govdntb.gov.ua

Recent studies have demonstrated the ability of arylcalcium nucleophiles, generated mechanochemically, to participate in cross-electrophile coupling reactions that are challenging with conventional Grignard reagents. nih.govdntb.gov.ua Furthermore, these reagents have shown remarkable reactivity in the direct arylation of inert C(sp³)–F bonds in alkyl fluorides, a transformation not readily achieved with other methods. rsc.orgchemrxiv.org This highlights the potential to broaden the range of electrophiles used in these reactions, including those with protic functional groups and various aryl halides like iodides and triflates. nih.gov

The table below summarizes the expansion of substrate scope in reactions involving arylcalcium reagents.

Electrophile ClassSpecific ExamplesReaction TypeReference
Alkyl HalidesAlkyl iodides, bromides, and fluoridesNucleophilic Substitution rsc.org
Aryl HalidesAryl bromides, iodides, and triflatesCross-Coupling nih.gov
Acyl ElectrophilesThioesters, Benzoyl chlorideAcylation nih.gov
Heteroaryl ElectrophilesVariousCross-Coupling nih.gov

Synergistic Integration of Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is proving to be a powerful tool for advancing the understanding of calcium-based systems. researchgate.netuniv-rennes.fr Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, predicting catalyst behavior, and designing new catalytic systems. numberanalytics.comacs.org

For instance, DFT calculations have been used to understand the unprecedented reactivity of organocalcium nucleophiles in activating C(sp³)–F bonds, suggesting that tetrameric aryl calcium species facilitate this arylation. chemrxiv.org Computational studies also help in understanding the role of solvents and additives, which can significantly influence reaction outcomes. numberanalytics.com This integrated approach allows for a more rational design of experiments and accelerates the discovery of new reactions and catalysts. acs.orgacs.org The combination of experimental and computational modeling is crucial for minimizing risks and understanding the full potential of these reactive systems. acs.org

Exploration of New Catalytic Paradigms with Calcium-Based Systems

The unique properties of calcium are leading to the exploration of new catalytic paradigms beyond traditional cross-coupling reactions. The exceptional σ-Lewis acidity of Ca(II) complexes, for example, can be harnessed to activate electron-poor C=C bonds in hydroamination reactions and Csp³-O bonds for the synthesis of various cyclic compounds. universite-paris-saclay.fr

Furthermore, calcium-based systems are being investigated for their potential in C-H activation reactions, a field that aims to directly functionalize ubiquitous C-H bonds. researchgate.netspringernature.com While still an emerging area, the development of calcium catalysts for such transformations would represent a significant step towards more atom-economical and sustainable chemical synthesis. The discovery of novel catalytic cycles and the role of calcium in multi-metallic systems are active areas of research that promise to unlock new reactivity patterns. acs.org The ability of calcium to participate in diverse bonding modes, including the formation of bridged bonds, opens up breakthrough reactivity scenarios. researchgate.net

Q & A

Q. Characterization :

TechniquePurposeKey Parameters
NMR Confirm structure and purityChemical shifts (δ) for aromatic protons (~7 ppm) and absence of impurities
XRD Determine crystal structureLattice parameters, coordination geometry
Elemental Analysis Verify stoichiometry%C, %H, %Br within ±0.3% of theoretical values

Guidelines : Report synthetic details in the main text if novel; otherwise, cite prior literature .

Advanced: How can researchers resolve contradictory data in calcium-mediated cross-coupling reactions involving bromobenzene?

Methodological Answer :
Contradictions (e.g., variable yields, side products) often arise from:

  • Impurities : Trace moisture or oxygen degrades calcium reactivity. Use rigorous drying (e.g., molecular sieves) and inert atmosphere .
  • Catalyst Inconsistency : Characterize calcium particle size via SEM and standardize activation protocols .

Q. Validation Steps :

Replicate experiments with controlled variables (temperature, solvent purity) .

Compare results against secondary datasets (e.g., computational simulations of reaction pathways) .

Apply statistical tools (e.g., ANOVA) to identify significant outliers .

Documentation : Include raw data and error margins in supplementary materials .

Basic: Why is the nitrile method ineffective for converting bromobenzene to benzoic acid, and what alternatives exist?

Methodological Answer :
Bromobenzene lacks an α-hydrogen, preventing nucleophilic substitution required for nitrile formation. Alternative routes include:

  • Oxidative Pathways : Use KMnO₄/H₂SO₄ under reflux to oxidize bromobenzene directly to benzoic acid (low yield; ~15%) .
  • Directed Metalation : Employ lithium-halogen exchange followed by CO₂ trapping (higher yield; ~60%) .

Optimization : Monitor reaction progress via TLC and adjust stoichiometry of oxidizing agents .

Advanced: How can bromobenzene derivatives be integrated into supramolecular or advanced material systems?

Methodological Answer :
Recent studies highlight bromobenzene’s role in:

  • Borophene Functionalization : Bromobenzene acts as a ligand to stabilize borophene sheets, enabling optoelectronic applications .
  • Polymer Modification : Incorporate brominated units into polymer backbones for post-synthetic crosslinking (e.g., Suzuki coupling) .

Q. Experimental Design :

Synthesis : Use Pd-catalyzed aryl-aryl coupling to attach bromobenzene moieties.

Characterization : Analyze via TEM (morphology) and UV-Vis (bandgap tuning) .

Feasibility Check : Apply FINER criteria (Novelty, Relevance) to justify resource allocation .

Basic: What spectroscopic and analytical techniques are essential for characterizing bromobenzene derivatives?

Q. Methodological Answer :

TechniqueApplicationExample Data
¹H/¹³C NMR Identify substituentsAromatic protons at δ 7.2–7.5 ppm; Br-induced deshielding
GC-MS Purity analysisMolecular ion peak at m/z 156 (C₆H₅Br)
FTIR Functional groupsC-Br stretch at 550–650 cm⁻¹

Reporting Standards : For novel compounds, provide full spectral datasets in supplementary materials .

Advanced: How can researchers ensure reproducibility in calcium-bromobenzene reaction protocols?

Q. Methodological Answer :

  • Detailed Documentation : Follow Beilstein Journal guidelines: specify solvent grades, temperature gradients, and stirring rates .
  • Uncertainty Quantification : Calculate standard deviations for triplicate trials and report confidence intervals .
  • Independent Validation : Partner with external labs to replicate key steps (e.g., metalation efficiency) .

Case Study : A 2024 study on eco-friendly bromobenzene synthesis achieved 85% reproducibility by standardizing Ca particle size (50–100 µm) and reaction time (12 h) .

Basic: What safety protocols are critical when handling bromobenzene in calcium-mediated reactions?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors .
  • Waste Disposal : Neutralize bromobenzene residues with NaOH before disposal .

Training : Require hazard analysis workshops for new team members .

Advanced: How can machine learning optimize reaction conditions for calcium-bromobenzene systems?

Q. Methodological Answer :

  • Data Collection : Compile historical data on yield, temperature, and solvent polarity .
  • Model Training : Use Python libraries (e.g., Scikit-learn) to predict optimal conditions (e.g., 60°C, DMF solvent) .
  • Validation : Compare ML predictions with empirical results; refine via gradient descent algorithms .

Ethics : Ensure datasets are peer-reviewed to avoid algorithmic bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.